Chemical structure and molecular weight of Glycocholic Acid-d5
Chemical structure and molecular weight of Glycocholic Acid-d5
An In-Depth Technical Guide to Glycocholic Acid-d5: Structure and Molecular Properties
Introduction: The Significance of a Heavy Bile Acid
Glycocholic acid is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid glycine.[1][2][3][4] As an amphiphilic molecule, it plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[2][4][5][6] In the realms of clinical research and pharmaceutical development, the precise quantification of endogenous molecules like glycocholic acid is paramount for diagnosing liver diseases, studying metabolic disorders, and assessing drug-induced liver injury.
To achieve the highest level of accuracy in such quantitative studies, especially those employing mass spectrometry, a stable isotope-labeled internal standard is indispensable. Glycocholic Acid-d5 is the deuterated analogue of glycocholic acid, engineered to serve this exact purpose.[7][8] Its near-identical chemical and physical properties to the natural compound, combined with a distinct mass difference, make it the gold standard for correcting analytical variability, thereby ensuring the reliability and reproducibility of experimental results. This guide provides a detailed technical overview of the chemical structure and molecular weight of Glycocholic Acid-d5 for researchers, scientists, and drug development professionals who rely on this critical analytical tool.
Part 1: Elucidating the Chemical Structure
The molecular architecture of Glycocholic Acid-d5 is a composite of a rigid steroidal backbone derived from cholic acid and a flexible glycine tail, with the critical inclusion of five deuterium atoms at a specific location.
The Core Structure
The foundation of the molecule is the cholic acid framework, a C24 steroid characterized by a cyclopenta[a]phenanthrene nucleus. This core features three hydroxyl (-OH) groups located at positions 3α, 7α, and 12α, and two methyl groups. The cholic acid moiety is connected via its C-24 carboxyl group to the amino group of glycine, forming a stable amide bond. This conjugation is what defines it as a "glyco-" conjugated bile acid.[1][2][3][4]
Strategic Deuterium Labeling
In Glycocholic Acid-d5, the isotopic labeling is not random. The five deuterium (D or ²H) atoms are strategically placed on the pentanoyl side chain that links the steroid nucleus to the glycine moiety. The systematic IUPAC name, ((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,3,4,4-d5 )pentanoyl)glycine, precisely defines this placement.[7] This specific labeling ensures that the deuterium atoms are chemically stable and unlikely to exchange with protons from the solvent, a critical feature for an internal standard.
Caption: Chemical structure of Glycocholic Acid, with deuterium labeling on the side chain.
Part 2: Molecular Formula and Weight Determination
The incorporation of five deuterium atoms directly influences the molecular formula and, consequently, the molecular weight of the compound, distinguishing it from its endogenous counterpart.
Molecular Formula
The molecular formula for Glycocholic Acid-d5 is C₂₆H₃₈D₅NO₆ .[1][7][9][10] This contrasts with the formula of unlabeled Glycocholic Acid, which is C₂₆H₄₃NO₆.[3][11][12]
Calculation of Molecular Properties
Understanding the distinction between average molecular weight (based on the natural abundance of isotopes) and monoisotopic mass (based on the most abundant isotopes) is crucial for different analytical applications.
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Average Molecular Weight: This value is typically used in gravimetric analysis and solution preparation. It is calculated using the atomic weights of the constituent elements.
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Monoisotopic (Exact) Mass: This value is of paramount importance in high-resolution mass spectrometry for accurate mass determination and formula confirmation. It is calculated using the masses of the most common isotopes of each element.
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(26 × 12.000000) + (38 × 1.007825) + (5 × 2.014102) + (1 × 14.003074) + (6 × 15.994915) = 470.3403 Da The unlabeled Glycocholic Acid has a monoisotopic mass of 465.3090 Da.[11] The mass difference of ~5 Da is the basis for its use as an internal standard.
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Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈D₅NO₆ | [1][7][9] |
| Average Molecular Weight | ~470.7 g/mol | [1][7][9] |
| Monoisotopic Mass | ~470.34 Da | (Calculated) |
| Unlabeled Molecular Weight | ~465.62 g/mol | [3][11] |
| Unlabeled Monoisotopic Mass | 465.3090 Da | [11] |
Part 3: The Self-Validating System of Isotopic Dilution
The utility of Glycocholic Acid-d5 extends beyond its physical properties; its true value lies in the robust analytical methodology it enables. Using a stable isotope-labeled compound as an internal standard is a self-validating system because the standard and the analyte exhibit nearly identical behavior throughout the analytical process.
The Principle of Co-elution and Co-ionization
In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, a known quantity of Glycocholic Acid-d5 is spiked into a sample before any processing (e.g., protein precipitation, solid-phase extraction).
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Extraction & Chromatography: During sample cleanup and chromatographic separation, any loss of the target analyte (Glycocholic Acid) is mirrored by a proportional loss of the internal standard (Glycocholic Acid-d5). Because their molecular structures are almost identical, they co-elute from the LC column.
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Ionization: In the mass spectrometer's ion source, both compounds experience the same degree of ionization enhancement or suppression caused by the sample matrix.
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Detection: The mass spectrometer detects the two compounds as distinct entities due to their mass difference. The ratio of the analyte signal to the internal standard signal is then used to calculate the analyte's concentration. Because any experimental variations affect both compounds equally, this ratio remains constant and accurate, even if sample loss or matrix effects occur.
This methodology provides a trustworthy and authoritative quantification, as the internal standard inherently corrects for systemic and random errors that would otherwise compromise the results.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Conclusion
Glycocholic Acid-d5 is a meticulously designed analytical tool whose value is rooted in its fundamental chemical and physical properties. Its structure, being a direct analogue of the endogenous molecule but with a precise mass shift from five deuterium atoms, provides the foundation for its application. The resulting molecular formula (C₂₆H₃₈D₅NO₆) and molecular weight (~470.7 g/mol ) allow it to be unequivocally distinguished from the native compound by mass spectrometry. For researchers in drug development and clinical diagnostics, leveraging Glycocholic Acid-d5 as an internal standard is not merely a choice of reagent but an implementation of a self-validating system that ensures the highest degree of accuracy and confidence in quantitative bioanalysis.
References
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Cleanchem. (n.d.). Glycocholic Acid-d5. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Glycocholic Acid. Retrieved from [Link]
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Merck Index. (n.d.). Glycocholic Acid. Retrieved from [Link]
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Frontiers in Pharmacology. (2024). Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10140, Glycocholic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Glycocholic acid. Retrieved from [Link]
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